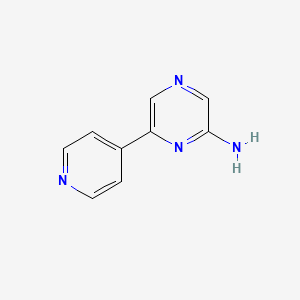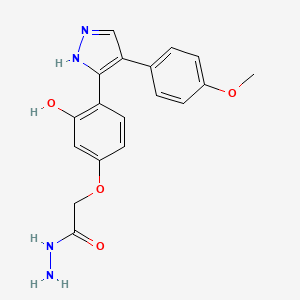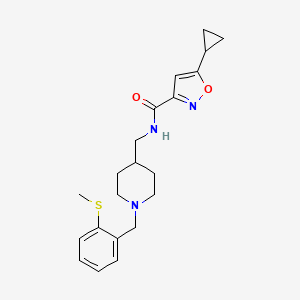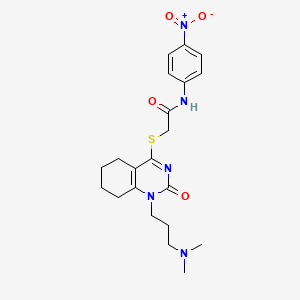
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolin ring, a thioacetamide group, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The hexahydroquinazolin ring, for example, is a six-membered ring with two nitrogen atoms . The thioacetamide group contains a sulfur atom, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles . The thioacetamide group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and its overall structure. For example, the presence of the nitrophenyl group could make the compound more polar, influencing its solubility in different solvents . The hexahydroquinazolin ring could influence the compound’s stability and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Nitrophenyl-Group-Containing Heterocycles : Research has explored the synthesis and characterization of nitrophenyl-group-containing heterocycles, demonstrating potential anticancer activity and antioxidant properties. These studies contribute to understanding the structural diversity and bioactivity of such compounds (Sayed et al., 2021).
Structural Aspects of Salt and Inclusion Compounds : Investigations into the structural aspects of amide-containing isoquinoline derivatives have revealed interesting properties related to gel formation, crystalline salts, and host-guest complexes, offering insights into their applications in material science and fluorescent emission (Karmakar et al., 2007).
Therapeutic Applications
Antitumor Agents and Hypoxia-Selective Cytotoxins : A class of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines has shown promise as hypoxia-selective cytotoxins, with potential applications in cancer therapy. These compounds exhibit selective toxicity towards hypoxic cells, making them valuable for targeting tumor microenvironments (Denny et al., 1992).
Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, showing effectiveness against Candida and Aspergillus species. These findings highlight the potential of such compounds in addressing fungal infections (Bardiot et al., 2015).
T-Type Ca2+ Channel Blocker for Lung Cancer : The compound KYS05090, a T-type Ca2+ channel blocker, has demonstrated efficacy in inducing autophagy and apoptosis in lung cancer cells, suggesting its potential as a chemotherapeutic agent. This research underscores the importance of targeting specific cellular pathways in cancer treatment (Rim et al., 2014).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Studies on pyridine derivatives have revealed significant insecticidal activity against the cowpea aphid, highlighting the potential of these compounds in agricultural pest management. This research provides a foundation for developing new, effective insecticides (Bakhite et al., 2014).
Propriétés
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-24(2)12-5-13-25-18-7-4-3-6-17(18)20(23-21(25)28)31-14-19(27)22-15-8-10-16(11-9-15)26(29)30/h8-11H,3-7,12-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKFEUVISLLEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

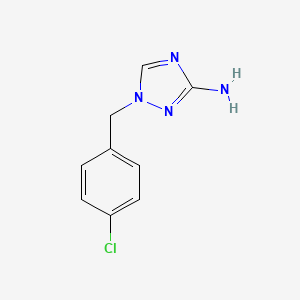
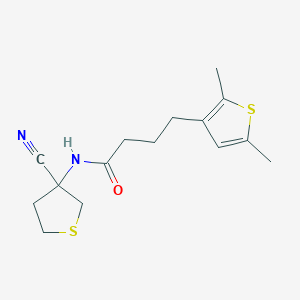

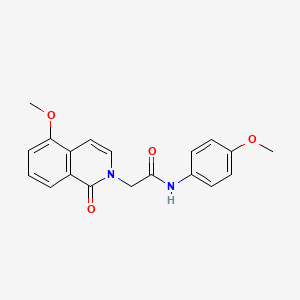
![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)
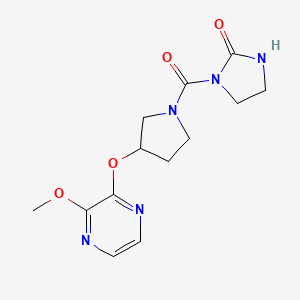

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)
![3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2561584.png)

